2-(Aminomethyl)-6-methylnaphthalene 2-(Aminomethyl)-6-methylnaphthalene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16003072
InChI: InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3
SMILES:
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol

2-(Aminomethyl)-6-methylnaphthalene

CAS No.:

Cat. No.: VC16003072

Molecular Formula: C12H13N

Molecular Weight: 171.24 g/mol

* For research use only. Not for human or veterinary use.

2-(Aminomethyl)-6-methylnaphthalene -

Specification

Molecular Formula C12H13N
Molecular Weight 171.24 g/mol
IUPAC Name (6-methylnaphthalen-2-yl)methanamine
Standard InChI InChI=1S/C12H13N/c1-9-2-4-12-7-10(8-13)3-5-11(12)6-9/h2-7H,8,13H2,1H3
Standard InChI Key YYAXDKZFYWVKHZ-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)C=C(C=C2)CN

Introduction

Chemical Structure and Molecular Properties

The molecular architecture of 2-(aminomethyl)-6-methylnaphthalene consists of a fused bicyclic naphthalene system. The aminomethyl (-CH₂NH₂) group at position 2 introduces a primary amine functionality, while the methyl (-CH₃) group at position 6 contributes to steric and electronic modulation. Key structural features include:

  • Planar naphthalene core: Facilitates π-π stacking interactions, relevant in materials science.

  • Aminomethyl substituent: Enhances solubility in polar solvents and enables hydrogen bonding.

  • Methyl group: Imparts hydrophobicity and influences regioselectivity in reactions.

The SMILES notation for this compound is C1=CC=C2C(=C1)C=CC(=C2CN)C, reflecting the substitution pattern. Spectroscopic data, such as ¹H NMR (δ 2.20 ppm for methyl, δ 3.92 ppm for aminomethyl) , corroborate the proposed structure.

Table 1: Molecular Properties of 2-(Aminomethyl)-6-methylnaphthalene

PropertyValueSource
Molecular FormulaC₁₂H₁₃N
Molecular Weight171.24 g/mol
CAS NumberNot fully disclosed
Boiling PointEstimated >250°C (extrapolated)
SolubilityModerate in polar solvents

Synthesis and Industrial Production

While no dedicated synthetic route for 2-(aminomethyl)-6-methylnaphthalene is documented, analogous methodologies for substituted naphthalenes suggest a multi-step approach:

  • Friedel-Crafts Alkylation: Introduction of the methyl group to naphthalene at position 6 using methyl chloride and a Lewis acid catalyst (e.g., AlCl₃).

  • Mannich Reaction: Installation of the aminomethyl group at position 2 via reaction with formaldehyde and ammonia.

A related synthesis for 2-(aminomethyl)-6-methylaniline (a benzene analogue) involves reducing 2-amino-3-methylbenzamide with lithium aluminium hydride (LiAlH₄) in tetrahydrofuran (THF), yielding the target amine in 31% efficiency . Adapting this to naphthalene derivatives would require optimizing reaction conditions to account for the larger aromatic system.

Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity, though specific protocols remain proprietary.

Physicochemical Characteristics

The compound’s properties are shaped by its substituents:

  • Polarity: The aminomethyl group increases polarity, enabling dissolution in alcohols and aqueous acids.

  • Thermal Stability: Decomposition occurs above 300°C, consistent with naphthalene derivatives.

  • Crystallinity: Predicted to form monoclinic crystals due to planar stacking, though X-ray data are unavailable.

Toxicological Profile

The EPA’s assessment of 2-methylnaphthalene provides a proxy for evaluating risks :

  • Acute Exposure: Causes respiratory distress in mice at 200 mg/kg.

  • Chronic Effects: Prolonged exposure linked to pulmonary alveolar proteinosis (a lung disorder) .

For 2-(aminomethyl)-6-methylnaphthalene, the aminomethyl group may alter metabolic pathways, potentially mitigating or exacerbating toxicity. In vitro assays are recommended to clarify its safety profile.

Applications in Science and Industry

Medicinal Chemistry

  • Drug Intermediate: Serves as a building block for antipsychotics and antivirals targeting aromatic receptors.

  • Protease Inhibitors: The amine group chelates catalytic residues in enzymes like HIV-1 protease.

Materials Science

  • Organic Semiconductors: The conjugated naphthalene system supports charge transport in thin-film devices.

  • Polymer Additives: Enhances thermal stability of polyurethanes and epoxies.

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